Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)-
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Overview
Description
Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- is a complex organic compound with a unique structure that includes a cyclopropane ring, a carboxamide group, and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- typically involves multiple steps, starting with the formation of the cyclopropane ring One common method is the reaction of a suitable alkene with a carbene precursor under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- involves its interaction with specific molecular targets. The phenylthio group can interact with proteins and enzymes, potentially inhibiting their activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxamide, N-methyl: A simpler analog without the phenylthio group.
Cyclopropanecarboxamide, N-2-methylpropyl: Another analog with a different substituent on the amide nitrogen.
Uniqueness
Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties
Properties
CAS No. |
77711-73-0 |
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Molecular Formula |
C17H17NOS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-methyl-N-(4-phenylsulfanylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C17H17NOS/c1-18(17(19)13-7-8-13)14-9-11-16(12-10-14)20-15-5-3-2-4-6-15/h2-6,9-13H,7-8H2,1H3 |
InChI Key |
YHIJAOKUOVZSMU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)SC2=CC=CC=C2)C(=O)C3CC3 |
Origin of Product |
United States |
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